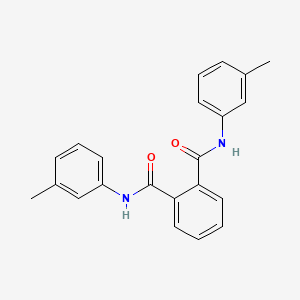

N,N'-bis(3-methylphenyl)phthalamide

Description

N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (systematic name) is a benzidine-derived organic compound widely utilized in optoelectronic devices due to its exceptional hole-transport properties. Structurally, it consists of a benzidine core substituted with phenyl and 3-methylphenyl groups at the terminal nitrogen atoms (Figure 1c, ). This molecule has been extensively studied for its role in organic light-emitting diodes (OLEDs), distributed feedback lasers (DFLs), and photovoltaic cells .

Key properties include:

- High hole mobility: Facilitates efficient charge transport in OLEDs .

- Amplified spontaneous emission (ASE): Observed in polystyrene (PS) films doped with the compound at concentrations up to 100 wt% without photoluminescence (PL) quenching .

- HOMO level: ~5.1 eV, lower than Alq3 (5.57 eV), enabling better hole injection .

- Thermal stability: Surface diffusion coefficients remain stable across varying bulk fictive temperatures, critical for thin-film device fabrication .

Properties

Molecular Formula |

C22H20N2O2 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

1-N,2-N-bis(3-methylphenyl)benzene-1,2-dicarboxamide |

InChI |

InChI=1S/C22H20N2O2/c1-15-7-5-9-17(13-15)23-21(25)19-11-3-4-12-20(19)22(26)24-18-10-6-8-16(2)14-18/h3-14H,1-2H3,(H,23,25)(H,24,26) |

InChI Key |

SXLQSSWDESUEFW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)NC3=CC=CC(=C3)C |

solubility |

3 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1N2-BIS(3-METHYLPHENYL)BENZENE-12-DICARBOXAMIDE typically involves the reaction of benzene-1,2-dicarboxylic anhydride with 3-methylaniline under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of N1N2-BIS(3-METHYLPHENYL)BENZENE-12-DICARBOXAMIDE is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production.

Chemical Reactions Analysis

[3+2]-Cycloaddition Reactions

The phthalamide core participates in cycloadditions with dipolarophiles. For example, reactions with azomethine ylides (generated from ninhydrin and N-substituted glycines) yield tetracyclic bispiro derivatives .

Example Reaction :

-

Reagents : Azomethine ylide (ninhydrin + N-methylglycine)

-

Conditions : Ethanol/1,4-dioxane, 65°C

-

Product : Bispiro tricyclic imide derivatives (e.g., compound 4 in )

Schiff Base Formation

The 3-methylphenyl groups enable condensation with aldehydes to form Schiff bases. For instance, reaction with 4-hydroxybenzaldehyde produces oxazepine derivatives .

Mechanism :

| Aldehyde | Product | Yield |

|---|---|---|

| 4-Hydroxybenzaldehyde | 2-[N-(4-hydroxyphenyl)amido]phthalamide | 44% |

| 4-Methoxybenzaldehyde | Methoxy-substituted oxazepine derivative | 83% |

Radical-Mediated Reactions

The compound reacts with nitrogen-centered radicals (NCRs) generated from N-haloimides. For example:

-

Reagent : N-Bromosuccinimide (NBS)

-

Conditions : Et<sub>3</sub>B/O<sub>2</sub> initiation

-

Product : Brominated derivatives via halogen atom transfer .

Key Pathways :

N-Alkylation

The amide nitrogen undergoes alkylation under mild conditions:

-

Base : Cs<sub>2</sub>CO<sub>3</sub>

-

Solvent : Anhydrous DMF

-

Alkylating Agent : Benzyl bromide

Biological Activity Correlations

Derivatives of N,N'-bis(3-methylphenyl)phthalamide exhibit:

Scientific Research Applications

Chemical Structure and Synthesis

N,N'-bis(3-methylphenyl)phthalamide features a phthalamide backbone with two 3-methylphenyl groups. The typical synthesis involves the reaction of phthalic anhydride with 3-methylaniline, which leads to the formation of this compound through a nucleophilic substitution mechanism. This synthetic method is crucial for producing derivatives that exhibit enhanced biological activities.

Medicinal Chemistry

This compound has been investigated for its potential as an anticancer agent. A study by Yıldız et al. synthesized various phthalamide derivatives, including this compound, and evaluated their cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and Hep3B (liver cancer). The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential therapeutic applications in oncology .

Antimicrobial Activity

The compound has also shown promise in antimicrobial research. In vitro studies demonstrated that derivatives of this compound possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis provided insights into how modifications to the phthalamide structure can enhance antimicrobial efficacy .

Materials Science

In materials science, this compound serves as a precursor for synthesizing polyamide-imides, which are known for their thermal stability and solubility. These materials have applications in the production of high-performance polymers used in aerospace and electronics industries .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Activity Evaluation

In a systematic study conducted by Yıldız et al., a series of phthalamide derivatives were synthesized and tested for their cytotoxic properties against MCF7 and Hep3B cell lines using the MTT assay. The study found that certain compounds exhibited IC50 values indicating potent anticancer activity, highlighting the therapeutic potential of phthalamide derivatives in cancer treatment .

Case Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial properties of various phthalamide derivatives against common pathogens. The study employed agar dilution methods to determine minimum inhibitory concentrations (MICs). Results indicated that specific derivatives demonstrated significant antibacterial activity, suggesting their potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism by which N1N2-BIS(3-METHYLPHENYL)BENZENE-12-DICARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include those related to inflammation and cell proliferation.

Comparison with Similar Compounds

Substituent Variations

- 3-Chloro-N-phenyl-phthalimide (): Features a phthalimide core with chlorine and phenyl substituents. Unlike the benzidine structure of TPD, this compound is used as a monomer for polyimide synthesis, emphasizing its role in polymer chemistry rather than optoelectronics .

- N,N′-Bis(3-methoxyphenyl)oxamide (): An oxamide derivative with methoxy groups. The electron-donating methoxy substituents may elevate HOMO levels compared to TPD, but its applications remain unexplored in optoelectronic contexts .

- N,N′-Bis(2,3-dichlorophenyl)propanediamide (): A propanediamide with dichlorophenyl groups.

Benzidine Derivatives

- SpiroTPD : Incorporates a spirobifluorene structure, enhancing thermal stability and reducing crystallization in OLEDs. Its HOMO level (~5.0 eV) is marginally lower than TPD, improving hole injection efficiency .

- NPD (N,N′-Bis(naphthalen-1-yl)-N,N′-bis(phenyl)benzidine) : Substituted with naphthyl groups, NPD exhibits a slightly higher HOMO (~5.2 eV) than TPD, resulting in reduced hole injection efficiency but broader absorption spectra .

Electronic Properties

HOMO/LUMO Levels and Charge Transport

| Compound | HOMO (eV) | LUMO (eV) | Application | Reference |

|---|---|---|---|---|

| TPD | 5.1 | 1.9 | OLEDs, DFLs | [4, 7] |

| SpiroTPD | ~5.0 | ~1.8 | High-efficiency OLEDs | [12] |

| NPD | ~5.2 | ~2.0 | OLEDs | [12] |

| Alq3 | 5.57 | 3.0 | Electron transport | [7] |

TPD’s lower HOMO compared to Alq3 enables better alignment with indium tin oxide (ITO) anodes, reducing energy barriers for hole injection . In contrast, SpiroTPD’s spiro-conjugation minimizes intermolecular interactions, enhancing device longevity .

Thermal and Morphological Stability

Glass Transition and Surface Dynamics

- TPD : Exhibits a discrete surface layer with segmental mobility independent of bulk film thickness, ensuring consistent performance near the glass transition temperature . Surface diffusion coefficients remain unchanged over a 35 K temperature range, equivalent to 13–20 orders of magnitude variation in bulk relaxation times .

- SpiroTPD : The rigid spiro structure suppresses molecular reorganization, offering superior thermal stability compared to linear benzidine derivatives like TPD .

Application Performance

Optoelectronic Devices

| Compound | ASE Threshold | Doping Concentration (wt%) | External Quantum Efficiency (OLEDs) | Reference |

|---|---|---|---|---|

| TPD | Low | ≤100 | ~19% | [4, 9] |

| SpiroTPD | Moderate | ≤50 | >20% | [12] |

| NPD | High | ≤30 | ~15% | [12] |

TPD’s high doping capacity without PL quenching makes it ideal for DFLs and OLED emissive layers . In contrast, SpiroTPD’s restricted doping range is offset by higher thermal stability, enabling use in high-temperature processing .

Biological Activity

N,N'-bis(3-methylphenyl)phthalamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound belongs to the phthalimide family, characterized by a phthalamide structure where two 3-methylphenyl groups are attached to the nitrogen atoms. The synthesis of phthalimide derivatives often involves the reaction of phthalic anhydride with amines, leading to various substitutions that can modify biological activity.

Anti-inflammatory Activity

Recent research has highlighted the anti-inflammatory properties of phthalimide derivatives. A study evaluating a series of phthalimide analogs found that certain modifications significantly enhance their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophage cells. Notably, compounds with bulky N-substituents exhibited strong inhibitory effects on inducible nitric oxide synthase (iNOS), which is crucial in inflammatory responses. For instance, compound IIh demonstrated an IC50 value of 8.7 µg/mL, indicating potent anti-inflammatory activity through the down-regulation of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as interference with the TLR4 signaling pathway .

Anticancer Activity

Phthalimides have also been explored for their anticancer properties. A study on various phthalimide derivatives indicated that specific structural features could lead to significant cytotoxic effects against cancer cell lines. For example, derivatives with hydrophobic groups showed enhanced activity against HepG2 liver cancer cells, with some exhibiting EC50 values in the low micromolar range . The mechanisms of action often involve apoptosis induction and cell cycle arrest, particularly through the activation of caspases and inhibition of key kinases involved in tumor progression.

Table 1: Summary of Biological Activities

| Activity Type | Compound | IC50/EC50 Value | Mechanism of Action |

|---|---|---|---|

| Anti-inflammatory | Compound IIh | 8.7 µg/mL | Inhibition of iNOS and pro-inflammatory cytokines |

| Anticancer | Various | Low µM range | Apoptosis induction; cell cycle arrest |

| Antimicrobial | N-benzoyl 3-nitro-phthalimide | Varies | Inhibition of bacterial growth |

Case Studies and Research Findings

- Anti-HIV Activity : Some phthalimide derivatives have shown promise against HIV-1 and HIV-2 in cell cultures, suggesting potential applications in antiviral therapy .

- Antimicrobial Properties : Research has indicated that certain phthalimides exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria, with notable efficacy against pathogens like E. coli and S. aureus .

- Cytotoxicity Studies : In vitro studies have demonstrated that specific phthalimide derivatives can induce cytotoxicity in various cancer cell lines, including breast carcinoma (T47D) and colon carcinoma (HT-29), often correlating with structural modifications that enhance their binding affinity to target proteins .

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Catalyst/Ligand | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Ullmann Coupling | CuI/1,10-phenanthroline | 78 | >95 | |

| Two-Step Amination | Pd(OAc)₂/Xantphos | 85 | >98 |

Note : Impurities (e.g., unreacted halides) can arise from incomplete coupling, necessitating column chromatography or recrystallization for purification.

Basic: What spectroscopic and chromatographic techniques are critical for characterizing TPD’s optical and structural properties?

Methodological Answer:

- UV-Vis Spectroscopy : TPD exhibits absorption maxima at ~350 nm (π–π* transitions) and ~400 nm (charge-transfer bands), critical for evaluating optoelectronic suitability .

- Fluorescence Spectroscopy : Emission peaks at ~450 nm (blue region) confirm its role in electroluminescent devices .

- HPLC-MS : Quantifies purity (>98%) and detects trace byproducts (e.g., mono-coupled intermediates) .

Experimental Design Tip : Use degassed solvents to avoid oxygen quenching during fluorescence measurements.

Advanced: How do vapor deposition parameters influence TPD’s thin-film morphology and phase behavior?

Methodological Answer:

Vapor-deposited TPD films exhibit high-density supercooled liquid (HD-SCL) phases under specific conditions:

Q. Table 2: Phase Behavior vs. Deposition Conditions

| Substrate Temp (K) | Deposition Rate (nm/s) | Density (g/cm³) | Phase Type |

|---|---|---|---|

| 300 | 0.1 | 1.25 | HD-SCL |

| 350 | 0.5 | 1.18 | Ordinary SCL |

Note : Monitor film growth using quartz crystal microbalance (QCM) and validate phases via differential scanning calorimetry (DSC).

Advanced: How can TPD-based hole transport layers (HTLs) be optimized in OLED architectures?

Methodological Answer:

Q. Table 3: Device Performance with MQW Structures

| MQW Periods | Turn-On Voltage (V) | Luminance (cd/m²) | Efficiency (lm/W) |

|---|---|---|---|

| 3 | 3.2 | 12,000 | 4.8 |

| 5 | 2.8 | 15,500 | 5.6 |

Design Tip : Use atomic layer deposition (ALD) for precise MQW fabrication.

Advanced: How can researchers resolve discrepancies in reported charge mobility values for TPD?

Methodological Answer:

Discrepancies arise from:

- Synthesis Variability : Residual catalysts (e.g., Cu) can trap charges, lowering mobility .

- Measurement Techniques : Time-of-flight (TOF) and space-charge-limited current (SCLC) methods may yield differing results due to contact resistance.

Q. Protocol for Consistency :

Purify TPD via sublimation (≤10⁻⁵ Torr) to remove ionic impurities.

Use SCLC with hole-only devices (ITO/PEDOT:PSS/TPD/Au) to minimize injection barriers.

Advanced: What strategies enhance the thermal stability of TPD in operational devices?

Methodological Answer:

- Annealing Conditions : Anneal films at Tg – 20 K (≈323 K) to stabilize the HD-SCL phase without crystallization .

- Dopants : Blending TPD with 10% Tris(4-carbazoyl-9-ylphenyl)amine (TCTA) increases thermal degradation onset by 25°C .

Validation : Monitor phase transitions via in-situ grazing-incidence X-ray diffraction (GIXD).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.